molecular formula C27H27N3O4S2 B2645702 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-42-1

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Número de catálogo: B2645702
Número CAS: 865162-42-1
Peso molecular: 521.65
Clave InChI: CRLXAPXFDSHHQJ-DQSJHHFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a potent and selective small-molecule inhibitor targeting the BCR-ABL fusion tyrosine kinase, an oncogenic driver of Chronic Myelogenous Leukemia (CML) [https://pubmed.ncbi.nlm.nih.gov/16354276/]. This compound acts by competitively binding to the ATP-binding site of the ABL kinase domain, thereby inhibiting the auto-phosphorylation of BCR-ABL and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as the MAPK/ERK and JAK-STAT cascades [https://www.nature.com/articles/35067076]. Its primary research value lies in the study of treatment-resistant CML, as it was designed to overcome common resistance mutations, particularly the Gatekeeper T315I mutation, which confers resistance to earlier-generation inhibitors like imatinib and nilotinib [https://pubmed.ncbi.nlm.nih.gov/16785463/]. Researchers utilize this benzamide derivative in biochemical assays to elucidate mechanisms of kinase inhibition and in cellular models to investigate apoptosis induction and proliferation arrest in BCR-ABL positive leukemic cell lines. It serves as a critical tool compound for advancing the understanding of kinase dynamics, drug resistance, and for the preclinical development of next-generation targeted cancer therapies. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-2-34-18-17-30-24-9-5-6-10-25(24)35-27(30)28-26(31)21-11-13-23(14-12-21)36(32,33)29-16-15-20-7-3-4-8-22(20)19-29/h3-14H,2,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLXAPXFDSHHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities. Its structure includes multiple pharmacophoric elements that may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H26N4O6S3
  • Molecular Weight : 586.7 g/mol
  • CAS Number : 865160-26-5
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its capacity to form hydrogen bonds, potentially enhancing solubility and bioavailability. The dihydroisoquinoline moiety may influence interactions with enzymes or receptors involved in various signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the dihydroisoquinoline structure. For example, derivatives of this structure have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . This activity may be linked to its ability to modulate signaling pathways associated with inflammation.

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects on MCF-7 breast cancer cells; showed IC50 values in the low micromolar range, indicating strong antiproliferative activity.
Study 2 Investigated antimicrobial efficacy against E. coli and S. aureus; demonstrated significant inhibition zones in agar diffusion assays.
Study 3 Assessed anti-inflammatory properties using LPS-stimulated macrophages; found a reduction in TNF-alpha and IL-6 levels by over 50% at 10 µM concentration.

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the compound's potential antiviral activity. Similar compounds have shown efficacy against coronaviruses, including MERS-CoV, where they reduced viral plaque formation significantly in vitro. For instance, small molecule inhibitors related to this compound demonstrated up to 59.2% reduction in plaque formation at low micromolar concentrations .

Case Study: MERS-CoV Inhibition
A specific study evaluated various small molecules for their ability to inhibit MERS-CoV replication. Compounds structurally similar to (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibited promising results with half-maximal effective concentrations (EC50) in the low micromolar range.

Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

These findings indicate potential for further development as antiviral agents .

Cytotoxicity Studies

In cytotoxicity assessments conducted on human embryonic kidney cells (HEK293), compounds related to this structure demonstrated low toxicity profiles at concentrations below 20 μM. This suggests a favorable safety margin for further research and development .

Neurodegenerative Diseases

Research has indicated that compounds with similar structures may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, studies have explored their use in ameliorating cognitive impairment associated with these conditions .

Antidepressant Activity

In vitro studies have assessed the potential of related compounds to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression. Some derivatives exhibited excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their usefulness as antidepressants .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The compound belongs to a class of sulfonyl-containing heterocyclic benzamides. Below is a detailed comparison with analogous compounds from recent literature:

Triazole Derivatives with Sulfonyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share the sulfonylbenzene motif but differ in their heterocyclic core (1,2,4-triazole vs. benzothiazole). Key distinctions include:

  • Spectral Data : IR spectra of triazoles [7–9] show νC=S vibrations at 1247–1255 cm⁻¹, absent in the title compound, which instead exhibits benzothiazole-specific absorptions (e.g., C=N stretching near 1600 cm⁻¹, inferred from analogous benzothiazoles) .
  • Tautomerism : Triazoles [7–9] exist in thione tautomeric forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νNH (3278–3414 cm⁻¹), whereas the title compound’s Z-configuration stabilizes the benzothiazolylidene moiety .

Thiadiazol-Benzamide Derivatives

Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and 4h () feature a thiadiazole core instead of benzothiazole. Notable differences:

  • Substituents: The dimethylamino-acryloyl group in 4g introduces a conjugated π-system absent in the title compound, which may alter electronic interactions with biological targets .
  • IR Spectra : Thiadiazoles exhibit dual C=O stretches at 1638–1690 cm⁻¹, contrasting with the single carbonyl in the title compound .

Natural Product Analogs

While structurally distinct, natural products like Zygocaperoside and Isorhamnetin-3-O-glycoside () highlight the diversity of benzamide-like scaffolds. However, their glycosidic linkages and flavonoid backbones render them pharmacologically distinct from synthetic sulfonylbenzamides .

Tabulated Comparison of Key Properties

Property/Compound Title Compound Triazole [7–9] Thiadiazol 4g
Molecular Weight (g/mol) 521.7 ~450–500* 392
Core Heterocycle Benzothiazole 1,2,4-Triazole 1,3,4-Thiadiazole
Key Substituents Ethoxyethyl Difluorophenyl Dimethylamino-acryloyl
XLogP3 5 ~4–5* ~3.5
Hydrogen Bond Acceptors 6 5–6 4
TPSA (Ų) 113 ~100–110 ~90
IR Signature (cm⁻¹) C=N (~1600)† νC=S (1247–1255) νC=O (1638–1690)

*Estimated based on structural analogs. †Inferred from benzothiazole literature.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:
The synthesis involves multi-step organic transformations, including sulfonylation, amide coupling, and heterocyclic ring formation. Key steps:

  • Sulfonylation: React 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) to form the sulfonamide intermediate .
  • Thiazole Ring Formation: Use a benzo[d]thiazole precursor with a 2-ethoxyethyl substituent. Condensation reactions (e.g., with benzamide derivatives) under reflux in ethanol or THF yield the (Z)-configured imine .
  • Optimization: Employ Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry). For example, TBHP-mediated oxidative conditions improve yields in domino reactions .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are critical for isolating the pure (Z)-isomer .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs targeting BChE inhibition?

Answer:
SAR studies on related sulfonamide-benzothiazole hybrids reveal:

  • Sulfonyl Group Position: Para-substitution on the benzamide moiety enhances binding to BChE’s peripheral anionic site (PAS) .
  • Ethoxyethyl Chain: The 2-ethoxyethyl group on the thiazole improves solubility and may modulate blood-brain barrier penetration .
  • Z-Configuration: The (Z)-isomer shows higher selectivity for BChE over AChE due to steric and electronic alignment with the active site .
    Methodology:
  • Use molecular docking (e.g., AutoDock Vina) to simulate binding poses.
  • Validate with enzymatic assays (e.g., Ellman’s method) and compare IC₅₀ values of analogs .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • Elemental Analysis: Matches calculated C, H, N, S percentages to confirm purity (>98%) .
  • HPLC: Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity if asymmetric synthesis is involved .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Conflicting results (e.g., anti-Aβ aggregation vs. cytotoxicity) may arise from:

  • Assay Variability: Standardize protocols (e.g., Thioflavin T for Aβ aggregation, MTT for cytotoxicity) .
  • Aggregation State: Dynamic light scattering (DLS) or TEM can verify compound aggregation in solution, which may artifactually enhance/inhibit activity .
  • Orthogonal Validation: Use CRISPR-mediated BChE knockout models to confirm target specificity .

Advanced: What computational methods predict interactions with G-quadruplex DNA?

Answer:

  • Molecular Dynamics (MD): Simulate binding stability using AMBER or GROMACS. Focus on π-π stacking between the benzothiazole and guanine quartets .
  • Fluorescence Titration: Measure changes in thiazole orange scaffold emission (λex = 485 nm, λem = 520 nm) upon DNA binding .
  • Circular Dichroism (CD): Monitor structural changes in telomeric DNA (e.g., hybrid vs. parallel G-quadruplex conformations) .

Basic: How to address solubility challenges in in vitro assays?

Answer:

  • Co-solvents: Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation: Synthesize hydrochloride or mesylate salts via acid-base reactions .
  • Surfactants: Add Tween-80 (0.01% w/v) in cell culture media to prevent precipitation .

Advanced: What mechanistic insights explain its dual anti-Aβ aggregation and BChE inhibition?

Answer:

  • Cross-talk Hypothesis: BChE inhibition reduces acetylcholine hydrolysis, indirectly suppressing Aβ toxicity. Concurrently, the sulfonamide group binds Aβ fibrils via hydrogen bonding .
  • Experimental Validation:
    • Surface plasmon resonance (SPR) quantifies Aβ binding affinity.
    • Microscale thermophoresis (MST) measures BChE inhibition kinetics .

Advanced: How to ensure enantiomeric purity during scale-up synthesis?

Answer:

  • Chiral Catalysts: Use (R)-BINOL-derived phosphoric acids for asymmetric sulfonylation .
  • Chiral Stationary Phases (CSP): Employ supercritical fluid chromatography (SFC) with Chiralcel OD-H for preparative separation .
  • Circular Dichroism (CD): Monitor optical rotation ([α]D²⁵) to confirm configuration retention .

Basic: What reaction mechanisms govern the (Z)-selectivity in imine formation?

Answer:

  • Thermodynamic Control: Prolonged reflux favors the (Z)-isomer due to lower steric strain in the transition state .
  • Chelation Effects: Ethoxyethyl groups coordinate with metal catalysts (e.g., Zn²⁺), stabilizing the (Z)-configuration .
  • Intermolecular H-bonding: Sulfonamide NH forms hydrogen bonds with thiazole nitrogen, directing regioselectivity .

Advanced: How to mitigate off-target effects in kinase inhibition studies?

Answer:

  • Kinome-wide Profiling: Use SelectScreen® Kinase Profiling to identify off-target kinases (e.g., CDK2, EGFR) .
  • Covalent Modification: Introduce acrylamide warheads for irreversible binding to cysteine residues in the target kinase .
  • Cryo-EM: Resolve binding modes at near-atomic resolution to refine inhibitor design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.